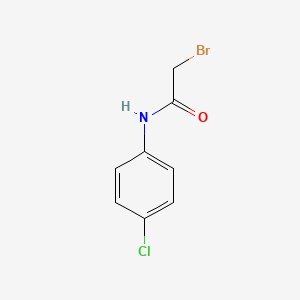

2-Bromo-n-(4-chlorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTUPBOIUOUMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968100 | |

| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-64-6 | |

| Record name | 5343-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-(4-chlorophenyl)acetamide

Abstract

2-Bromo-N-(4-chlorophenyl)acetamide is a halogenated acetamide derivative of significant interest as a precursor in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in drug discovery is underscored by its role as a key intermediate in the synthesis of compounds with potential antibacterial activity.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides an in-depth analysis of the compound's chemical identity, core physicochemical parameters, a detailed synthesis and purification protocol, robust analytical methodologies for quality control, and essential safety guidelines. It is designed to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. This compound is structurally defined by a bromoacetyl group attached to the nitrogen atom of a 4-chloroaniline backbone. This specific isomeric arrangement dictates its unique chemical reactivity and physical properties.

1.1. Nomenclature and Key Identifiers

-

Systematic IUPAC Name: this compound

-

Common Synonyms: N-(p-Chlorophenyl)-2-bromoacetamide

-

Molecular Formula: C₈H₇BrClNO

-

CAS Number: 5439-14-5 (Note: This is the specific CAS for this isomer, distinguishing it from related compounds such as N-(4-Bromo-2-chlorophenyl)acetamide, CAS 3460-23-9[2][3][4][5][6][7] or N-(2-bromo-4-chlorophenyl)acetamide, CAS 57045-85-9[8][9]).

1.2. Structural Representation

The chemical structure is depicted below:

Table 1: Key Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrClNO | [2][3][4] |

| Molecular Weight | 248.51 g/mol | [2][3] |

| InChI | InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | Derived |

| InChIKey | YZYJPLMMVIXKAX-UHFFFAOYSA-N | Derived |

| SMILES | C1=CC(=CC=C1NC(=O)CBr)Cl | Derived |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 1 | [9] |

| Rotatable Bonds | 2 | Derived |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is reliably achieved through the acylation of 4-chloroaniline with bromoacetyl bromide.[1] This method is efficient and proceeds under mild conditions, making it highly suitable for laboratory-scale production.

2.1. Rationale for Synthetic Route

The chosen pathway leverages the nucleophilic character of the amine group on 4-chloroaniline and the electrophilic nature of the carbonyl carbon in bromoacetyl bromide. The reaction is a classic nucleophilic acyl substitution. The use of a base is often unnecessary as the reaction is typically fast, but a mild base or solvent like pyridine can be employed to quench the HBr byproduct. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve the reactants while facilitating product isolation.

2.2. Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[1]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-chloroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature.

-

Reaction: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase until the starting aniline spot is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Safety, Handling, and Storage

As a halogenated organic compound and a reactive acylating agent, this compound requires careful handling. While specific toxicity data is limited, data from closely related isomers like N-(4-Bromo-2-chlorophenyl)acetamide indicate potential hazards. [10][11]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10][11]

-

-

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and moisture.

-

References

-

PubChem. N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Chemchart. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Available from: [Link]

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65, o1955. Available from: [Link]

-

PubChem. 4'-Bromo-2'-chloroacetanilide. National Center for Biotechnology Information. Available from: [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12). Available from: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. A., & El-Emam, A. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available from: [Link]

-

SpectraBase. Acetamide, N-(4-bromo-2-chlorophenyl)-. Available from: [Link]

-

Gowda, B. T., et al. (2009). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-acetamide, C15H10BrCl2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 224(4), 481-482. Available from: [Link]

- Google Patents. CN101550090B - Method for synthesizing bromoacetamide.

-

NIST. 2-Bromo-4-chloroaniline. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. irejournals.com [irejournals.com]

- 2. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 3. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3460-23-9|N-(4-Bromo-2-chlorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. N-(4-Bromo-2-chlorophenyl)acetamide | 3460-23-9 [sigmaaldrich.com]

- 8. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to 2-Bromo-N-(4-chlorophenyl)acetamide: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-N-(4-chlorophenyl)acetamide, a key building block in synthetic organic chemistry with significant applications in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physical and chemical properties, safety considerations, and its role as a versatile intermediate in the creation of novel therapeutic agents.

Chemical Identity and Properties

This compound is a halogenated acetamide derivative. The presence of a reactive bromine atom on the acetyl group and a chlorine atom on the phenyl ring makes it a valuable precursor for a variety of chemical transformations.

Structure and CAS Number:

The chemical structure of this compound is characterized by a 4-chlorophenyl group attached to the nitrogen of an acetamide, which is further substituted with a bromine atom at the alpha-carbon.

While there can be confusion with its isomers where the bromine is located on the phenyl ring, the correct structure for the topic of this guide is as follows:

Caption: Chemical structure of this compound.

It is important to distinguish this compound from its isomers, such as N-(2-bromo-4-chlorophenyl)acetamide (CAS Number: 57045-85-9)[1][2][3][4] and N-(4-bromo-2-chlorophenyl)acetamide (CAS Number: 3460-23-9)[5][6][7][8][9]. The synthesis of this compound is achieved through the reaction of 4-chloroaniline with bromoacetyl bromide[10].

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. Note that some properties may be predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClNO | [1][2][6] |

| Molecular Weight | 248.50 g/mol | [1][3] |

| Appearance | Solid (form may vary) | [6] |

| Melting Point | Data not readily available for this specific isomer. Isomers have melting points around 136°C[4] and 151-152°C[5]. | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate. | [10] |

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 4-chloroaniline with bromoacetyl bromide. This is a nucleophilic acyl substitution reaction where the amino group of 4-chloroaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol:

The following is a representative experimental protocol for the synthesis of this compound[10].

Materials:

-

4-Chloroaniline

-

Bromoacetyl bromide

-

Dichloromethane (CH₂Cl₂)

-

Saturated potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline in dichloromethane.

-

Addition of Bromoacetyl Bromide: Cool the solution in an ice bath. Slowly add bromoacetyl bromide dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain a low temperature and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated solution of potassium carbonate to neutralize the hydrobromic acid formed as a byproduct. Subsequently, wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Applications in Drug Development

The utility of this compound in drug discovery stems from its ability to act as a versatile electrophilic building block. The reactive C-Br bond allows for the introduction of various nucleophilic moieties, leading to the synthesis of diverse compound libraries for biological screening.

Role as a Synthetic Intermediate:

A key application involves the nucleophilic substitution of the bromine atom. For instance, it can be reacted with various amines to synthesize a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives[10]. These derivatives can be screened for a range of biological activities.

Caption: Workflow for generating diverse derivatives for biological screening.

Therapeutic Potential of Derivatives:

N-phenylacetamide derivatives, in general, are known to exhibit a wide range of pharmacological activities, including:

-

Antibacterial activity: The synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives has been shown to yield compounds with moderate to high antibacterial activities against various bacterial strains[10].

-

Anticancer activity: Related bromo-acetamides have been used in the synthesis of anticancer drug analogs[7].

-

Other biological activities: The N-phenylacetamide scaffold is present in various approved drugs with diverse therapeutic applications, highlighting the potential of its derivatives[10].

Safety and Handling

As a halogenated organic compound, this compound and its isomers require careful handling in a laboratory setting.

Hazard Identification:

Based on data for isomeric compounds, the following hazards are likely associated with this compound:

-

Skin and eye irritation: Causes skin irritation and serious eye irritation[8][9].

-

Respiratory irritation: May cause respiratory irritation[8][9].

-

Harmful if swallowed.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat[8][9].

-

Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors[8][9].

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[9][11].

-

Storage: Store in a tightly closed container in a dry and well-ventilated place[8][11][12]. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water[8].

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8].

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing[8].

-

If swallowed: Rinse mouth with water. Seek medical attention[8].

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the carbon-bromine bond allow for the facile generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the antibacterial and anticancer arenas, underscore its importance as a scaffold for the development of new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this and related compounds.

References

-

N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem. Available at: [Link]

-

N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemchart. Available at: [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. Available at: [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. Available at: [Link]

Sources

- 1. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 57045-85-9|N-(2-Bromo-4-chlorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. 2'-BROMO-4'-CHLOROACETANILIDE | 57045-85-9 [chemicalbook.com]

- 5. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 6. N-(4-Bromo-2-chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 7. 3460-23-9|N-(4-Bromo-2-chlorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. aksci.com [aksci.com]

- 10. irejournals.com [irejournals.com]

- 11. 873-38-1|2-Bromo-4-chloroaniline|BLD Pharm [bldpharm.com]

- 12. combi-blocks.com [combi-blocks.com]

The Elusive Crystal Structure of 2-Bromo-N-(4-chlorophenyl)acetamide: A Technical Guide Based on Crystallographic Analogs

Abstract

This technical guide addresses the crystal structure of 2-Bromo-N-(4-chlorophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Despite its relevance, a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available. This guide, therefore, provides a comprehensive analysis based on high-resolution crystal structures of closely related analogs. By examining the crystallographic data of analogous compounds, we can infer the probable molecular conformation, hydrogen bonding motifs, and crystal packing of the title compound. This document serves as a valuable resource for researchers, offering predictive insights and a foundational understanding for future crystallographic studies. Furthermore, a detailed, field-proven synthetic protocol for this compound is provided to facilitate further research.

Introduction: The Significance of Halogenated Acetanilides

Halogenated N-phenylacetamides are a class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The nature and position of halogen substituents on both the phenyl ring and the acetyl group can profoundly influence the molecule's physicochemical properties, including its solid-state architecture. Crystal packing, in turn, dictates crucial parameters such as solubility, dissolution rate, and bioavailability, making crystallographic studies a cornerstone of modern drug development.

This guide focuses on this compound, a molecule featuring halogen substitutions on both the anilide and acyl moieties. While its synthesis is established, its crystal structure remains unreported in major crystallographic databases. This absence of empirical data presents a challenge for researchers aiming to understand its structure-property relationships. To bridge this knowledge gap, this guide will leverage the detailed crystallographic data of analogous compounds to build a robust, predictive model of its solid-state structure.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of closely related crystal structures, we can postulate the key structural features of this compound. The primary intermolecular interaction governing the crystal packing of N-arylacetamides is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction typically leads to the formation of one-dimensional chains or tapes.

A consistent feature in the crystal structures of related compounds, such as 2-Bromo-N-(4-bromophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide, is the formation of supramolecular chains through N—H⋯O hydrogen bonds.[1][2] In these structures, the conformation of the N-H bond is often observed to be anti to the carbonyl group.[1][2]

The following diagram illustrates the anticipated primary hydrogen bonding motif in the crystal lattice of this compound, leading to the formation of molecular chains.

Caption: Predicted N-H···O hydrogen bonding between adjacent molecules.

Comparative Crystallographic Data of Analogous Compounds

To substantiate our predictions, the following table summarizes the crystallographic data for several structurally related compounds. This comparative analysis provides a framework for estimating the unit cell parameters and space group of this compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-Bromo-N-(4-bromophenyl)acetamide[1][2] | C₈H₇Br₂NO | Monoclinic | P2₁/n | 4.4987 | 23.152 | 9.1098 | 99.713 | 935.22 | 4 |

| 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide[3] | C₈H₅Br₃ClNO | Orthorhombic | Pbca | 9.7332 | 10.2462 | 23.898 | 90 | 2383.3 | 8 |

| N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide[4] | C₁₄H₁₁BrClNO | Monoclinic | P2₁/c | 15.584 | 4.763 | 18.139 | 96.984 | 1336.5 | 4 |

| 2-(4-Chlorophenyl)acetamide[5] | C₈H₈ClNO | Orthorhombic | P2₁2₁2₁ | 4.917 | 6.033 | 26.680 | 90 | 791.5 | 4 |

The data reveals a prevalence of monoclinic and orthorhombic crystal systems among these analogs. The presence of the bulky bromine atom in the acetyl group of the title compound, similar to 2-Bromo-N-(4-bromophenyl)acetamide, suggests that a monoclinic system is a strong possibility.

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound is a straightforward and reproducible process, essential for obtaining high-purity material for crystallization trials. The following protocol is based on established methods for the acylation of anilines.

Materials and Reagents:

-

4-Chloroaniline

-

Bromoacetyl bromide

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-chloroaniline in dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add pyridine to the cooled solution with stirring.

-

Slow Addition of Acylating Agent: Add bromoacetyl bromide dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

The following diagram outlines the synthetic workflow:

Caption: Synthetic workflow for this compound.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its structural analogs provides a strong predictive foundation for its solid-state properties. The prevalence of N—H⋯O hydrogen-bonded chains in related structures strongly suggests a similar packing motif for the title compound. The provided synthetic protocol offers a clear pathway for researchers to obtain high-quality material for future crystallographic studies.

The elucidation of the precise crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. Such a study would not only fill a gap in the existing literature but also provide invaluable data for computational modeling and the rational design of new materials and pharmaceutical agents based on the halogenated acetanilide scaffold.

References

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1955. [Link]

-

Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2172. [Link]

-

Praveen, et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o396. [Link]

-

Gowda, B. T., Svoboda, I., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

-

ChemChart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

-

PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]

-

Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3261. [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12). [Link]

-

IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

Ma, D. S., Liu, P. J., Zhang, S., & Hou, G. F. (2011). 2-(4-chlorophenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3261. [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-N-(4-chlorophenyl)acetamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-N-(4-chlorophenyl)acetamide, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document establishes a framework for understanding and predicting its behavior in various organic solvents. It combines theoretical principles with actionable experimental protocols, designed for researchers, scientists, and professionals in drug development.

Understanding the Molecule: Physicochemical Properties

The solubility of a compound is fundamentally governed by its molecular structure and the resulting physicochemical properties. This compound possesses a combination of features that dictate its interaction with different solvents: a rigid aromatic ring, halogen substituents, and a polar amide group capable of hydrogen bonding.

An analysis of its structural isomer, N-(2-bromo-4-chlorophenyl)acetamide, provides valuable predictive insights into the properties of the target compound. These calculated properties are summarized in Table 1.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₇BrClNO | |

| Molecular Weight | 248.50 g/mol | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Polar Surface Area | 29.1 Ų | |

| Rotatable Bonds | 1 | |

| Predicted Water Solubility | 472.23 mg/L | |

| Predicted Melting Point | 127.39 °C |

Table 1: Predicted Physicochemical Properties of N-(2-bromo-4-chlorophenyl)acetamide. These values serve as a close approximation for this compound.

The positive XLogP3 value suggests a preference for lipophilic (non-polar) environments over aqueous ones. The presence of both a hydrogen bond donor (the N-H group of the amide) and acceptor (the carbonyl oxygen) indicates that hydrogen bonding will play a significant role in its interactions with protic solvents. The relatively low rotatable bond count points to a fairly rigid molecular structure.

The Thermodynamics of Dissolution

The process of dissolving a crystalline solid like this compound in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). This process can be conceptually broken down into two main steps:

-

Overcoming the Crystal Lattice Energy (ΔH_lattice) : This is the energy required to break apart the intermolecular forces holding the molecules together in the solid crystal. This is an endothermic process. The stability of the crystal lattice, influenced by factors like molecular packing and intermolecular interactions (e.g., hydrogen bonding between amide groups in the solid state), will significantly impact the energy required.

-

Solvation of the Molecule (ΔH_solvation) : This is the energy released when the individual solute molecules are surrounded by solvent molecules. This is an exothermic process. The strength of the interactions between the solute and solvent molecules determines the magnitude of this energy release.

The overall enthalpy of solution (ΔH_solution) is the sum of these two enthalpies. For dissolution to be favorable, the Gibbs free energy of the system must decrease (ΔG < 0), which is a function of both the enthalpy and entropy changes (ΔG = ΔH - TΔS).

Caption: Thermodynamic cycle of dissolution.

Predictive Framework: Hansen Solubility Parameters (HSP)

A powerful semi-empirical method for predicting solubility is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion) : Energy from van der Waals forces.

-

δP (Polar) : Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonds.

The principle of "like dissolves like" is quantified by the HSP distance (Ra) between the solute and the solvent. A smaller Ra value indicates a higher affinity and, therefore, a higher likelihood of solubility.

While the exact HSP values for this compound are not published, they can be estimated based on its structure. Given the presence of an aromatic ring, halogens, and an amide group, it is expected to have moderate δD and δP values, and a significant δH value.

Table 2 provides the HSP for a range of common organic solvents. Solvents with HSP values closer to the predicted profile of the target compound are more likely to be effective.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Non-Polar Solvents | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Polar Protic Solvents | |||

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

Table 2: Hansen Solubility Parameters for Common Organic Solvents.[1][2]

Insight for Researchers: Based on this framework, polar aprotic solvents like DMF and DMSO, and polar protic solvents such as ethanol and methanol, are predicted to be good candidates for dissolving this compound due to their ability to engage in both polar and hydrogen bonding interactions. Non-polar solvents like hexane are expected to be poor solvents.

Experimental Determination of Solubility

Since empirical data is paramount, this section details robust methodologies for the quantitative determination of solubility.

Shake-Flask Method (Thermodynamic Solubility)

The gold standard for determining thermodynamic (equilibrium) solubility is the Shake-Flask method.[3] This method involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a controlled temperature to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of the solute in the diluted sample using a validated analytical technique, such as UV-Vis Spectrophotometry or HPLC.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and accessible method for quantifying the concentration of aromatic compounds like this compound, which are expected to have a strong UV absorbance due to the phenyl ring.

Protocol for Quantification:

-

Determine λ_max: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max). Aromatic amides typically show absorbance in the 200-300 nm range.[6]

-

Prepare Calibration Standards: Create a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λ_max. Plot a graph of absorbance versus concentration. The resulting linear regression should have a correlation coefficient (R²) of >0.99 for a valid calibration.

-

Analyze Sample: Measure the absorbance of the (diluted) supernatant obtained from the Shake-Flask experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the compound in the sample.

Summary and Conclusions

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. This guide has established a robust framework for its assessment, moving from theoretical prediction to practical experimental determination.

-

Theoretical Prediction: Based on its physicochemical properties, particularly its polarity and hydrogen bonding capability, this compound is predicted to be most soluble in polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., alcohols) solvents.

-

Experimental Verification: The Shake-Flask method coupled with UV-Vis spectrophotometric analysis provides a reliable and accessible workflow for obtaining precise, quantitative solubility data.

By applying the principles and protocols outlined herein, researchers can confidently determine the solubility of this compound in various organic media, facilitating its use in synthesis, formulation, and other scientific applications.

References

-

PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Shohimi, N. S., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-bis(picolyl)amino]ethane. Malaysian Journal of Chemistry, 22(1), 66-74. Retrieved from [Link]

- Gowda, B. T., et al. (2003). Synthesis and structural studies on N-(aryl)-substituted-2,2,2-trichloro/tribromo-acetamides, 2,2,2-Cl3/Br3C-CONHAr (Ar= C6H5, 2-ClC6H4, 3-ClC6H4, 4-ClC6H4, 2-CH3C6H4, 3-CH3C6H4, 4-CH3C6H4, 4-BrC6H4 or 4-NO2C6H4). Zeitschrift für Naturforschung A, 58(11), 801-806.

-

Ire Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

Sources

- 1. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. enamine.net [enamine.net]

- 6. ikm.org.my [ikm.org.my]

An In-depth Technical Guide to 2-Bromo-N-(4-chlorophenyl)acetamide: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-N-(4-chlorophenyl)acetamide, a halogenated acetamide derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis and potential applications, ensuring a self-validating and authoritative resource for professionals in the field.

Core Molecular Attributes and Physicochemical Properties

This compound is a key synthetic intermediate whose utility is fundamentally governed by its molecular structure and resulting chemical properties. The presence of a reactive bromoacetyl group and a substituted phenyl ring makes it a valuable precursor for the synthesis of a wide array of more complex molecules.

Chemical Structure and Identification

The unequivocal identification of this compound is crucial to avoid ambiguity with its isomers where the halogen atoms are positioned differently on the phenyl ring. The correct structure is formed through the acylation of 4-chloroaniline with a bromoacetyl moiety.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇BrClNO

-

CAS Number: 2619-79-6

-

Canonical SMILES: C1=CC(=CC=C1Cl)NC(=O)CBr

Molecular Weight and Elemental Composition

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

| Property | Value |

| Molecular Weight | 248.50 g/mol |

| Monoisotopic Mass | 246.93995 Da |

The elemental composition is as follows:

-

Carbon (C): 38.66%

-

Hydrogen (H): 2.84%

-

Bromine (Br): 32.15%

-

Chlorine (Cl): 14.26%

-

Nitrogen (N): 5.64%

-

Oxygen (O): 6.44%

Physicochemical Properties

The physical and chemical properties of this compound influence its handling, storage, reactivity, and potential biological interactions.

| Property | Value | Source |

| Melting Point | 151-152 °C | [1][2] |

| Boiling Point (est.) | 355.34 °C | [1][3] |

| Density (est.) | 1.58 g/cm³ | [1][3] |

| Water Solubility (est.) | 363.92 - 472.23 mg/L | [1][3] |

| LogP (octanol/water) | 2.20 - 2.3 | [4][5] |

| Physical Form | White to cream crystalline solid | [1][6][7] |

| Storage Temperature | Room Temperature, sealed in a dry place | [1][7][8] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-chloroaniline with a bromoacetylating agent, most commonly bromoacetyl bromide or bromoacetyl chloride.

General Synthetic Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.[9]

Materials:

-

4-Chloroaniline

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroaniline (1.0 equivalent).

-

Dissolve the aniline in the chosen anhydrous solvent.

-

Add a suitable base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the hydrobromic acid byproduct.

-

Slowly add the bromoacetylating agent (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. This controlled addition minimizes the formation of diacylated byproducts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Rationale

The synthesis proceeds via a nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of the bromoacetylating agent. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. The added base is crucial to neutralize the strong acid (HBr or HCl) generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Applications in Research and Drug Development

The bifunctional nature of this compound, possessing both a reactive electrophilic site (the carbon bearing the bromine) and a scaffold amenable to further modification, makes it a valuable starting material in several areas of chemical and pharmaceutical research.

Intermediate in the Synthesis of Bioactive Molecules

The primary application of this compound is as a precursor for the synthesis of more complex molecules with potential biological activity. The bromine atom is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds for screening in drug discovery programs. For instance, it is a key reactant in the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives, which have been investigated for their antibacterial properties.[9]

Role in the Development of Novel Therapeutics

N-phenylacetamide derivatives are recognized for a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and antiviral properties. The structural motif of this compound serves as a foundational element for the design and synthesis of novel therapeutic agents targeting a variety of diseases.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on data for analogous compounds, this compound should be handled as a hazardous substance.[10]

-

GHS Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage Recommendations

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 4-chlorophenyl ring, a singlet for the methylene protons adjacent to the bromine atom, and a broad singlet for the amide proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the phenyl ring, and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-H and C-C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the bromoacetyl group allow for the creation of a diverse range of derivatives for biological evaluation. A thorough understanding of its physicochemical properties, synthesis, and handling precautions, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

-

Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. Retrieved from [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. Retrieved from [Link]

Sources

- 1. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. You are being redirected... [hit2lead.com]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. N-(4-Bromo-2-chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3460-23-9|N-(4-Bromo-2-chlorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 9. irejournals.com [irejournals.com]

- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-N-(4-chlorophenyl)acetamide

Introduction: The Critical Role of Stability in Research and Development

2-Bromo-N-(4-chlorophenyl)acetamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate and potential biological activity necessitates a thorough understanding of its chemical stability and optimal storage conditions.[1] The integrity of this compound is paramount for the reproducibility of experimental results and the safety and efficacy of any potential downstream pharmaceutical applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and methodologies for assessing its degradation, tailored for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Inherent Stability

This compound is a solid at room temperature.[2] Its molecular structure, featuring an amide linkage, a brominated acetyl group, and a chlorinated phenyl ring, dictates its reactivity and stability profile. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, while the presence of halogens can influence its susceptibility to photolytic and thermal degradation.

II. Key Factors Influencing the Stability of this compound

The stability of this compound is contingent on several environmental factors. Understanding and controlling these factors is crucial for preserving the compound's purity and integrity over time.

A. Hydrolytic Degradation: The Primary Pathway of Concern

Mechanism of Hydrolysis:

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine. Base-mediated hydrolysis is often a more significant degradation pathway for amides.[4]

B. Photostability: The Impact of Light Exposure

Compounds with aromatic rings and halogen substituents can be susceptible to photodegradation. The energy from UV or visible light can be absorbed by the molecule, leading to the formation of excited states that can undergo various reactions, including bond cleavage. For halogenated compounds, the carbon-halogen bond can be particularly labile. It is crucial to protect this compound from light to prevent potential degradation.[5][6]

C. Thermal Stability: The Effect of Temperature

Elevated temperatures can provide the necessary activation energy for degradation reactions. While safety data sheets indicate that this compound is stable under normal conditions, prolonged exposure to high temperatures could lead to decomposition.[2] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine the melting point and decomposition temperature of the compound, providing insights into its thermal stability.[7]

D. Oxidative Degradation

While the primary concern for amides is typically hydrolysis, oxidative degradation can also occur, especially in the presence of oxidizing agents.[4] The aromatic ring and the methylene group adjacent to the bromine atom could be potential sites of oxidation.

III. Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] | Minimizes the rate of potential thermal and hydrolytic degradation. |

| Light | Protect from light.[5][6] | Prevents photodegradation. The use of amber vials or storage in a dark cabinet is advised. |

| Atmosphere | Store in a tightly sealed container.[2] | Prevents exposure to moisture, which can lead to hydrolysis, and atmospheric oxygen, which could cause oxidative degradation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could degrade the compound. |

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of any dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

IV. Experimental Workflow for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[8][9] The following is a detailed protocol for conducting such a study on this compound.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at various time points.

-

Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. Withdraw samples at various time points.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid in the solvent mixture before analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[2][5][6][10] A control sample should be protected from light.

-

Sample Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

V. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[8][9][11][12]

Caption: Logical workflow for developing a stability-indicating HPLC method.

Recommended HPLC Parameters (Starting Point):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar degradants and the less polar parent compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). A Photo Diode Array (PDA) detector is recommended to assess peak purity.

-

Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer can aid in the identification of degradation products.

VI. Conclusion and Future Perspectives

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. This guide has outlined the primary factors that can influence its degradation, provided recommendations for its proper storage and handling, and detailed a systematic approach to evaluating its stability through forced degradation studies and the development of a stability-indicating HPLC method. While general principles of stability for halogenated N-aryl amides have been discussed, it is imperative for researchers to perform specific stability studies on this compound under their particular formulation and experimental conditions to establish a comprehensive stability profile.

VII. References

-

Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

-

Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential scanning calorimetry (DSC) technique: Applications in biology and nanoscience. Journal of Biomolecular Techniques, 21(4), 167–193.

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs- A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 16-25.

-

ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products.

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

-

ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.

-

Menczel, J. D., & Prime, R. B. (Eds.). (2009). Thermal analysis of polymers: fundamentals and applications. John Wiley & Sons.

-

Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

-

Sonawane, S., Gide, P., & Kadam, V. (2010). A review on stability indicating assay method. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 83-91.

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.

-

Yoo, M. S., Lee, J., Kim, M. S., Jeong, Y. J., & Lee, J. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12), 144-148.

-

Zothanpuia, & Singh, S. K. (2016). Stability Indicating Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 253-257.

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

-

Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. Retrieved from [Link]

-

Gowda, B. T., Svoboda, I., & Fuess, H. (2007). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(8), o1998.

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E, 65(Pt 8), o1955.

-

International Conference on Harmonisation. (1996). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

Raj, P. P., Ohlweiler, D., Hitt, B. A., & Denson, D. D. (1980). Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. Anesthesiology, 53(4), 307–314.

-

SK pharmteco. (n.d.). Shedding Light on Photo-Stability Forced Degradation. Retrieved from [Link]

-

Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.

Sources

- 1. irejournals.com [irejournals.com]

- 2. database.ich.org [database.ich.org]

- 3. researchgate.net [researchgate.net]

- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikev.org [ikev.org]

- 6. skpharmteco.com [skpharmteco.com]

- 7. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. q1scientific.com [q1scientific.com]

- 11. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. annexpublishers.com [annexpublishers.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-(4-chlorophenyl)acetamide

This guide provides a comprehensive overview of the synthesis of 2-bromo-N-(4-chlorophenyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the starting materials, reaction mechanism, a validated experimental protocol, and methods for purification and characterization.

Introduction and Strategic Overview

This compound is a halogenated aromatic amide of significant interest in medicinal chemistry and as a building block for more complex molecules. Its synthesis is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The primary and most efficient synthetic route involves the N-acylation of 4-chloroaniline with a bromoacetylating agent. This guide will focus on the use of bromoacetyl bromide as the acylating agent due to its high reactivity and common availability.

The overall synthetic strategy is straightforward: the nucleophilic amino group of 4-chloroaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide, leading to the formation of an amide bond and the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct, driving the reaction to completion.

Starting Materials and Reagent Analysis

A successful synthesis is predicated on the quality and appropriate handling of the starting materials. The key reactants and reagents for this synthesis are detailed below.

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 4-Chloroaniline | Nucleophile | C₆H₆ClN | 127.57 | White to light tan crystalline solid. |

| Bromoacetyl bromide | Acylating Agent | C₂H₂Br₂O | 201.84 | Colorless to yellow fuming liquid with a pungent odor. Highly corrosive and a lachrymator. |

| Potassium Carbonate (K₂CO₃) | Base | K₂CO₃ | 138.21 | White hygroscopic powder. Used to neutralize HBr. |

| Dichloromethane (CH₂Cl₂) | Solvent | CH₂Cl₂ | 84.93 | Colorless, volatile liquid with a slightly sweet odor. A common solvent for this reaction. |

| Ethyl Acetate | Extraction Solvent | C₄H₈O₂ | 88.11 | Colorless liquid with a characteristic sweet smell. Used for product extraction. |

| n-Hexane | Chromatography Eluent | C₆H₁₄ | 86.18 | Colorless, volatile liquid. Used in combination with ethyl acetate for purification. |

The Chemistry: A Mechanistic Perspective

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. This reaction is a two-step process involving addition and elimination.

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-chloroaniline at the electrophilic carbonyl carbon of bromoacetyl bromide. This attack forms a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of a bromide ion, which is a good leaving group.

Role of the Base

The reaction produces hydrogen bromide (HBr) as a byproduct. The presence of a base, such as potassium carbonate, is crucial for neutralizing the HBr. This prevents the protonation of the starting 4-chloroaniline, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and validated method for the synthesis of this compound.[1]

Materials and Equipment:

-

4-Chloroaniline (5.08 g, 40 mmol)

-

Bromoacetyl bromide (4.43 mL, 50 mmol)

-

Saturated potassium carbonate (K₂CO₃) solution (35 mL)

-

Dichloromethane (CH₂Cl₂) (60 mL)

-

Ethyl acetate (60 mL)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Flash chromatography setup (optional, for high purity)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-chloroaniline (5.08 g, 40 mmol) and dichloromethane (60 mL). Cool the mixture in an ice bath and add a saturated solution of potassium carbonate (35 mL). Stir the mixture until all the solids have dissolved.

-

Addition of Bromoacetyl Bromide: While maintaining the temperature with the ice bath, add bromoacetyl bromide (4.43 mL, 50 mmol) dropwise to the stirred reaction mixture over a period of 5 minutes.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour.

-

Work-up: After the reaction is complete, remove the dichloromethane using a rotary evaporator. Extract the residual liquid with ethyl acetate (3 x 60 mL).

-

Washing: Wash the combined organic phases with deionized water (2 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude product can be purified by flash chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to yield the pure product.[1] Alternatively, recrystallization from ethanol or an ethanol-water mixture can be employed for purification.[2]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.19 (s, 1H, NH)

-

δ 7.50 (d, J=8.8 Hz, 2H, Ar-H)

-

δ 7.32 (d, J=8.8 Hz, 2H, Ar-H)

-

δ 4.01 (s, 2H, CH₂)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 163.49 (C=O)

-

δ 135.43 (Ar-C)

-

δ 130.29 (Ar-C)

-

δ 129.15 (Ar-C)

-

δ 121.23 (Ar-C)

-

δ 29.32 (CH₂)

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

N-H stretch: A characteristic peak is expected in the region of 3200-3400 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band should appear around 1660-1680 cm⁻¹.

-

N-H bend (Amide II): A peak is typically observed in the range of 1510-1550 cm⁻¹.

-

C-Br stretch: A signal for the carbon-bromine bond is expected in the lower frequency region of the spectrum.

Safety and Handling Precautions

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

-

Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4] In case of skin contact, wash the affected area immediately and thoroughly with water.

-

4-Chloroaniline is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Waste Disposal:

All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The synthesis of this compound from 4-chloroaniline and bromoacetyl bromide is a reliable and well-established procedure. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and safely produce this important chemical intermediate for their research and development needs.

Visualizations

Synthetic Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Reaction Mechanism Diagram

Caption: A simplified representation of the nucleophilic acyl substitution mechanism for the synthesis.

References

-

PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

- Praveen, C. S., D'Souza, P. M., Fun, H. K., & Gowda, B. T. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o519.

-

Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

-

Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Bae, Y. (2024, September 10).

-

New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetyl Bromide. Retrieved from [Link]

-

Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution [Video]. YouTube. Retrieved from [Link]

-

Loba Chemie. (2022, April 25). Safety Data Sheet: Bromoacetyl Bromide. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955.

-

Srivastava, A. K., Pandey, A., Narayana, B., & Misra, N. (2014). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and (b) 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for comparison in the frequency range of 1800 cm⁻¹–400 cm⁻¹. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Nomenclature and Identification of 2-Bromo-N-(4-chlorophenyl)acetamide and Its Isomers

For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount. Ambiguity in the naming of a compound can lead to costly errors in synthesis, procurement, and biological evaluation. This guide provides a comprehensive overview of the synonyms, identifiers, and key distinguishing features of 2-Bromo-N-(4-chlorophenyl)acetamide and its closely related isomers, which are often a source of confusion.

Deciphering the Nomenclature: this compound

The name "this compound" systematically describes the molecule's structure. Let's break it down:

-

Acetamide : This is the core functional group, indicating a derivative of acetic acid where the hydroxyl group is replaced by an amine.

-

N-(4-chlorophenyl) : This signifies that a 4-chlorophenyl group is attached to the nitrogen atom of the acetamide.

-

2-Bromo : This indicates that a bromine atom is substituted on the second carbon of the acetyl group (the carbon alpha to the carbonyl).

Thus, the primary compound of interest is N-(4-chlorophenyl)-2-bromoacetamide . It is crucial to distinguish this from its isomers where the positions of the halogen atoms are different.

Core Compound Profile: N-(4-chlorophenyl)-2-bromoacetamide

This compound is a valuable reagent in organic synthesis, often used as an alkylating agent to introduce the 2-(4-chlorophenylamino)-2-oxoethyl group.

| Identifier Type | Value |

| IUPAC Name | N-(4-chlorophenyl)-2-bromoacetamide |

| CAS Number | 555-50-0 |

| Molecular Formula | C8H7BrClNO |

| Molecular Weight | 248.51 g/mol |

| Common Synonyms | α-Bromo-4'-chloroacetanilide, 2-Bromo-4'-chloroacetanilide |

Isomeric Confusion: Distinguishing Related Compounds

A significant challenge for researchers is the similar nomenclature of isomeric compounds. The following sections detail the synonyms and identifiers for two common isomers of this compound.

In this isomer, both halogen atoms are substituted on the phenyl ring.

| Identifier Type | Value |

| IUPAC Name | N-(4-bromo-2-chlorophenyl)acetamide[1] |

| CAS Number | 3460-23-9[2][3][4][1][5] |

| Molecular Formula | C8H7BrClNO[2][1] |

| Molecular Weight | 248.50 g/mol [3][1] |

| Common Synonyms | 4'-Bromo-2'-chloroacetanilide[2][4][1][6], 4-BROMO-2-CHLOROACETANILIDE[5], 2-Chlor-4-bromacetanilid[2] |

| Property | Value |

| Melting Point | 151-152°C[5][7] |

| Appearance | White to cream crystals or powder[5][8] |

| Solubility | Soluble in hot methanol (with very faint turbidity)[5][6] |

This isomer also has both halogens on the phenyl ring, but in different positions compared to Isomer 1.